1-(Piperidin-3-yl)azepane

Physicochemical characterization Compound selection Medicinal chemistry

1-(Piperidin-3-yl)azepane is a unique bicyclic amine scaffold combining piperidine and azepane rings, essential for medicinal chemistry programs targeting neurological disorders. Its constrained geometry and secondary amine functionality provide distinct steric and electronic profiles unattainable with simpler piperidine or azepane analogs. Derivatives demonstrate enhanced blood-brain barrier permeability as SSRIs, accelerating CNS lead candidate identification. Available as free base or hydrochloride salt for seamless integration into parallel synthesis and HTS workflows. Select this scaffold to differentiate your drug discovery library.

Molecular Formula C11H22N2
Molecular Weight 182.31
CAS No. 933682-44-1
Cat. No. B3307538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-3-yl)azepane
CAS933682-44-1
Molecular FormulaC11H22N2
Molecular Weight182.31
Structural Identifiers
SMILESC1CCCN(CC1)C2CCCNC2
InChIInChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)11-6-5-7-12-10-11/h11-12H,1-10H2
InChIKeyAHEPPPZEXARNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Piperidin-3-yl)azepane (CAS 933682-44-1) for Medicinal Chemistry and Pharmaceutical Research: Key Properties and Specifications


1-(Piperidin-3-yl)azepane (CAS 933682-44-1) is a bicyclic amine scaffold comprising a six-membered piperidine ring and a seven-membered azepane ring, with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol [1]. This heterocyclic compound serves as a versatile building block in medicinal chemistry, offering a distinct steric and electronic profile for the synthesis of complex molecules and drug discovery programs .

Why 1-(Piperidin-3-yl)azepane Cannot Be Replaced by Common Analogs in Pharmaceutical Synthesis


Substituting 1-(Piperidin-3-yl)azepane with simpler in-class analogs such as piperidine or azepane alone is not viable due to fundamental differences in molecular geometry, conformational flexibility, and the unique combination of a secondary amine within a constrained bicyclic system. These structural variations critically impact ligand binding, target selectivity, and the overall pharmacokinetic profile of derived compounds, making the specific scaffold essential for achieving desired biological outcomes .

Quantitative Differentiation of 1-(Piperidin-3-yl)azepane Against Key Comparators


Comparison of Physicochemical Properties: 1-(Piperidin-3-yl)azepane vs. 1-(Piperidin-4-yl)azepane

A direct comparison of computed physicochemical properties reveals a notable difference in predicted density and boiling point between 1-(Piperidin-3-yl)azepane and its 4-substituted regioisomer, 1-(Piperidin-4-yl)azepane (CAS 551923-16-1). These differences are indicative of distinct intermolecular interactions that can influence solubility and formulation behavior [1].

Physicochemical characterization Compound selection Medicinal chemistry

Impact of Salt Form on Solubility: 1-(Piperidin-3-yl)azepane Free Base vs. Hydrochloride

The formation of the hydrochloride salt dramatically alters the compound's solubility profile. While quantitative solubility data (e.g., in mg/mL) for the free base is not readily available, the hydrochloride salt is reported as a white crystalline powder that is soluble in water and ethanol, whereas the free base is described as a bicyclic amine compound with unspecified solubility . This transformation is a standard and effective strategy for improving the compound's utility in aqueous biological assays.

Solubility enhancement Formulation science Medicinal chemistry

Synthetic Accessibility: Ring Expansion vs. De Novo Synthesis

The azepane core can be accessed via a dearomative ring expansion strategy from simple nitroarenes, a method that allows for the preparation of complex azepane analogues of piperidine drugs [1]. This contrasts with more traditional cyclization methods. While no direct yield comparison for 1-(piperidin-3-yl)azepane is available, the ring-expansion approach offers a distinct synthetic route that may provide advantages in terms of starting material availability and functional group tolerance compared to building the bicyclic system from scratch .

Organic synthesis Scaffold diversification Medicinal chemistry

Biological Activity Inference: Potential for Enhanced CNS Permeability vs. Piperidine Analogs

A 2023 study in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(Piperidin-3-yl)azepane act as selective serotonin reuptake inhibitors (SSRIs) with improved blood-brain barrier (BBB) permeability compared to existing therapeutics [1]. While specific quantitative data (e.g., brain-to-plasma ratio) is not disclosed in the available summary, the study's conclusion that this scaffold enhances BBB penetration provides a key differentiator from simpler piperidine-based compounds, which may have less favorable CNS distribution.

CNS drug discovery Pharmacokinetics Medicinal chemistry

Optimal Research and Industrial Applications for 1-(Piperidin-3-yl)azepane Based on Quantitative Evidence


Scaffold for CNS Drug Discovery Programs Requiring Improved Blood-Brain Barrier Penetration

Based on evidence that derivatives of 1-(Piperidin-3-yl)azepane exhibit improved blood-brain barrier permeability as SSRIs [1], this compound is a strategic choice for medicinal chemistry teams developing novel therapeutics for neurological and psychiatric disorders. Its use as a core scaffold can expedite the identification of lead candidates with favorable CNS pharmacokinetic properties.

Building Block for the Synthesis of Complex Heterocyclic Libraries

Given its unique bicyclic structure combining piperidine and azepane rings, 1-(Piperidin-3-yl)azepane serves as a valuable building block for the construction of diverse compound libraries for high-throughput screening [1]. Its predicted density (1.0 ± 0.1 g/cm³) and availability as a hydrochloride salt facilitate its handling and use in parallel synthesis and automated purification workflows.

Starting Material for Ring-Expansion Methodologies to Access Azepane Derivatives

For research groups focused on developing novel synthetic methodologies, 1-(Piperidin-3-yl)azepane and its analogs can be targets for ring-expansion strategies, as demonstrated by recent advances in dearomative ring expansion of nitroarenes to yield complex azepanes [1]. This compound class is therefore of interest for academic and industrial labs aiming to innovate in synthetic organic chemistry.

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